3-(3-Bromophenyl)-5-chloro-1-methyl-1H-pyrazole
Description
Properties
Molecular Formula |
C10H8BrClN2 |
|---|---|
Molecular Weight |
271.54 g/mol |
IUPAC Name |
3-(3-bromophenyl)-5-chloro-1-methylpyrazole |
InChI |
InChI=1S/C10H8BrClN2/c1-14-10(12)6-9(13-14)7-3-2-4-8(11)5-7/h2-6H,1H3 |
InChI Key |
WWSWCSRSRCOZOT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC(=CC=C2)Br)Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of 3-(3-Bromophenyl)-1-methyl-1H-pyrazole as a Precursor
One fundamental step in preparing 3-(3-Bromophenyl)-5-chloro-1-methyl-1H-pyrazole involves synthesizing 3-(3-Bromophenyl)-1-methyl-1H-pyrazole, which serves as a key intermediate.
Method Overview : The synthesis starts with 3-(3-bromo-phenyl)-1H-pyrazole, which is deprotonated using sodium hydride in tetrahydrofuran (THF) at 0°C for 30 minutes. Subsequently, methyl iodide is added dropwise at room temperature and stirred for 4 hours to methylate the pyrazole nitrogen, yielding 3-(3-Bromophenyl)-1-methyl-1H-pyrazole with a 99% yield.
-
- 3-(3-Bromo-phenyl)-1H-pyrazole + NaH (in THF, 0°C, 0.5 h) → Pyrazole anion intermediate
- Pyrazole anion + Methyl iodide (in THF, 20°C, 4 h) → 3-(3-Bromophenyl)-1-methyl-1H-pyrazole
Key Data :
| Step | Reagents/Conditions | Duration | Yield (%) | Notes |
|---|---|---|---|---|
| Deprotonation | Sodium hydride, THF, 0°C | 0.5 h | - | Formation of pyrazole anion |
| Methylation | Methyl iodide, THF, 20°C | 4 h | 99 | High purity, brown liquid |
- Characterization : LC/MS analysis confirmed 99% purity with a retention time of 4.1 minutes and molecular ion peak at 239.0 (M+1).
Integration of Bromophenyl Substituent and Chloropyrazole Core
The final target compound, this compound, can be assembled by combining the bromophenyl-substituted pyrazole core with the 5-chloro substituent introduced via the above methods.
-
- Preparation of 3-(3-bromophenyl)-1H-pyrazole.
- Methylation at the N1 position using sodium hydride and methyl iodide.
- Introduction of the 5-chloro substituent via chlorination or Vilsmeier-Haack formylation followed by chlorination steps.
Alternative Approaches : Some literature suggests direct halogenation of pyrazole derivatives or use of organometallic intermediates for installing halogen substituents, but these methods often suffer from low yields or require complex starting materials.
Summary Table of Preparation Methods for this compound
| Step No. | Reaction Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Synthesis of 3-(3-bromo-phenyl)-1H-pyrazole | Condensation of hydrazines with appropriate precursors | Variable | Starting material for methylation |
| 2 | Methylation of pyrazole N1 | Sodium hydride, methyl iodide, THF, 0-20°C | 99 | High yield, mild conditions |
| 3 | Introduction of 5-chloro substituent | Vilsmeier-Haack reaction (DMF/POCl3, 120°C) | 50-67 | Optimized conditions required |
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromophenyl)-5-chloro-1-methyl-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using reagents like sodium methoxide or potassium tert-butoxide.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation reactions can produce various oxidized forms of the compound .
Scientific Research Applications
3-(3-Bromophenyl)-5-chloro-1-methyl-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It is employed in studies investigating its biological activity and potential as a drug candidate.
Mechanism of Action
The mechanism of action of 3-(3-Bromophenyl)-5-chloro-1-methyl-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Substituent Position Variations: 3-Bromophenyl vs. 4-Bromophenyl
- 3-(4-Bromophenyl)-1-(4-chlorobenzyl)-1H-pyrazole-5-carbaldehyde (C₁₈H₁₃BrClN₂O): This analog features a 4-bromophenyl group and a 4-chlorobenzyl substituent. X-ray crystallography reveals dihedral angles of 74.91° between the pyrazole and chlorophenyl rings, suggesting steric hindrance that may reduce biological activity.
1-(4-Bromophenyl)-3-methyl-1H-pyrazole :
Lacking the 5-chloro substituent, this derivative (C₁₀H₉BrN₂) highlights the importance of halogenation at position 5. The absence of chlorine may reduce electrophilicity and binding affinity to targets like enzymes or receptors .
Substituent Type Variations: Chloro vs. Methoxy/Amino Groups
- 3-(3-Bromophenyl)-1H-pyrazol-5-amine (C₉H₈BrN₃): The 5-amino group introduces hydrogen-bonding capability, which could improve solubility but reduce metabolic stability compared to the chloro group in the target compound. Such analogs are often explored for kinase inhibition .
1-(3-Chlorophenyl)-5-methoxy-N-methylpyrazole-3-carboxamide :
The methoxy group at position 5 (electron-donating) contrasts with the chloro group (electron-withdrawing) in the target compound. Methoxy derivatives often exhibit altered pharmacokinetics, such as prolonged half-life, but may lack the reactivity of chloro-substituted pyrazoles .
Core Structure Variations: Pyrazole vs. Chalcone
- (E)-1-(3-Bromophenyl)-3-p-tolylprop-2-en-1-on: A chalcone derivative with a 3-bromophenyl group (IC₅₀ = 42.22 μg/mL against MCF-7 cells).
Anticancer Potential
- The target compound’s chloro and bromo substituents may enhance DNA intercalation or topoisomerase inhibition, mechanisms common in halogenated anticancer agents.
- Inactive pyrazole derivatives (e.g., ’s compound) underscore the necessity of optimal substituent positioning for biological efficacy.
Biological Activity
3-(3-Bromophenyl)-5-chloro-1-methyl-1H-pyrazole is a pyrazole derivative that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This compound features a bromophenyl group at the 3-position and a chlorine atom at the 5-position of the pyrazole ring, which influences its pharmacological properties.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 267.54 g/mol. The presence of halogen substituents, such as bromine and chlorine, enhances the compound's reactivity and biological activity.
Biological Activity Overview
Research indicates that pyrazole derivatives, including this compound, exhibit a range of biological activities:
- Anticancer Activity : Compounds similar to this pyrazole have shown significant anticancer properties against various cancer cell lines, including lung, breast, and liver cancers. Studies suggest that these compounds can inhibit cell proliferation and induce apoptosis in cancer cells .
- Antimicrobial Properties : Pyrazoles are known for their antimicrobial activities against bacteria and fungi. The specific activity of this compound is still under investigation, but its structural features suggest promising potential against pathogens .
- Anti-inflammatory Effects : Pyrazole derivatives have been explored for their anti-inflammatory properties. The compound's ability to modulate inflammatory pathways makes it a candidate for further research in treating inflammatory diseases .
Anticancer Studies
Recent studies have highlighted the effectiveness of pyrazole derivatives in cancer therapy:
- A study demonstrated that compounds containing the 1H-pyrazole scaffold showed significant antiproliferative activity against breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2) .
- Another investigation reported that certain pyrazole derivatives exhibited IC50 values as low as 0.19 µM against specific cancer cell lines, indicating potent anticancer activity .
Antimicrobial Evaluations
The antimicrobial efficacy of pyrazoles has been documented in various studies:
- In vitro tests revealed that certain derivatives displayed minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 µg/mL against pathogenic bacteria, showcasing their potential as antimicrobial agents .
Anti-inflammatory Mechanisms
The anti-inflammatory potential of pyrazoles has been explored:
- Compounds derived from the pyrazole structure have been tested for their ability to reduce inflammation in animal models, demonstrating comparable effects to established anti-inflammatory drugs like indomethacin .
Comparative Analysis of Related Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3-(4-Bromophenyl)-5-chloro-1-methyl-1H-pyrazole | Bromine at para position | Different electronic properties due to bromine's position |
| 5-Chloro-3-methyl-1H-pyrazole | Lacks bromine substituent | Simpler structure; less complex reactivity |
| 4-Amino-3-bromophenyl pyrazole | Amino group at para position | Enhanced solubility and potential biological activity |
The unique combination of functional groups in this compound allows for diverse chemical modifications, making it valuable in drug design and development.
Q & A
Q. What are the established synthetic routes for 3-(3-Bromophenyl)-5-chloro-1-methyl-1H-pyrazole?
The compound is typically synthesized via multi-step routes involving cyclization and halogenation. A common approach involves:
Cyclization : Reacting hydrazine derivatives with β-keto esters or diketones to form the pyrazole core. For example, cyclization of 3-bromo-5-chloropyrazole intermediates with methylating agents like methyl iodide under basic conditions introduces the methyl group .
Bromophenyl Introduction : Suzuki-Miyaura coupling or nucleophilic aromatic substitution can incorporate the 3-bromophenyl moiety. Copper-catalyzed cross-coupling reactions are also effective for aryl-halogen bond formation .
Chlorination : Electrophilic chlorination using reagents like POCl₃ or NCS (N-chlorosuccinimide) at the 5-position of the pyrazole ring .
Key Methodological Tip : Monitor reaction progress via TLC and purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- ¹H/¹³C NMR : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals. The methyl group at N1 typically appears as a singlet near δ 3.8–4.0 ppm, while aromatic protons show splitting patterns dependent on substitution .
- IR Spectroscopy : Confirm functional groups (e.g., C-Br stretch at ~550–600 cm⁻¹, C-Cl at ~700 cm⁻¹) .
- X-ray Diffraction : Resolve structural ambiguities (e.g., dihedral angles between pyrazole and bromophenyl groups) using SHELX refinement .
Q. How are common impurities identified during synthesis?
- HPLC-MS : Detect byproducts like dehalogenated derivatives (e.g., 3-phenyl analogs) or incomplete cyclization products.
- ¹H NMR Integration : Compare peak ratios to identify unreacted starting materials (e.g., residual hydrazine signals).
- Crystallographic Purity : Use single-crystal X-ray data to confirm absence of disordered atoms or solvent inclusions .
Advanced Research Questions
Q. How can conflicting NMR data for pyrazole derivatives be resolved?
Conflicts often arise from dynamic processes (e.g., ring puckering) or solvent effects. Strategies include:
- Variable-Temperature NMR : Identify signal splitting due to conformational exchange.
- NOESY Experiments : Detect spatial proximity between protons (e.g., methyl group and adjacent substituents) .
- DFT Calculations : Predict chemical shifts using software like Gaussian or ORCA to cross-validate experimental data .
Q. What strategies improve crystallographic refinement of this compound using SHELX?
- Disorder Modeling : Split atoms with partial occupancy (e.g., solvent molecules) using PART instructions in SHELXL .
- Hydrogen Placement : Apply riding models for H-atoms with isotropic displacement parameters (Uiso = 1.2×Ueq of parent atom) .
- Validation Metrics : Monitor R-factors (<5%), Flack parameter (for chirality), and ADP (atomic displacement parameter) consistency .
Q. How does substituent position affect biological activity in pyrazole analogs?
- 3-Bromophenyl vs. 4-Bromophenyl : Steric and electronic differences alter binding to targets. For example, 3-bromo substitution may enhance hydrophobic interactions in enzyme active sites compared to 4-bromo derivatives .
- Methyl Group at N1 : Increases metabolic stability by blocking oxidative demethylation pathways.
Experimental Design : Test analogs in enzyme inhibition assays (e.g., carbonic anhydrase) and correlate activity with Hammett σ values or steric bulk parameters .
Data Contradiction Analysis
Q. How to address discrepancies in reported synthetic yields?
Discrepancies often stem from reaction scale or purification methods. For example:
Q. Why do crystallographic studies report varying dihedral angles for the bromophenyl group?
Differences arise from packing forces or solvent interactions. For example:
- Polar Solvents (DMF, EtOAc) : Induce greater ring coplanarity (dihedral angle ~3–10°) via dipole interactions .
- Nonpolar Solvents (Hexane) : Favor twisted conformations (dihedral angle >70°) due to reduced steric hindrance .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
